N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-3-methyl-1,2-oxazole-5-carboxamide
Description
N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-3-methyl-1,2-oxazole-5-carboxamide is a complex organic compound with a unique structure that includes a pyridine ring, an oxolane ring, and an oxazole ring
Properties
IUPAC Name |
N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-3-methyl-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-9-7-12(22-18-9)15(19)17-11-5-6-21-14(11)10-3-4-13(20-2)16-8-10/h3-4,7-8,11,14H,5-6H2,1-2H3,(H,17,19)/t11-,14+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTJITNGEUBDFS-SMDDNHRTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2CCOC2C3=CN=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1)C(=O)N[C@H]2CCO[C@@H]2C3=CN=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-3-methyl-1,2-oxazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the oxolane ring: This can be achieved through a cyclization reaction involving a suitable diol and an appropriate reagent.
Introduction of the pyridine ring: This step often involves a coupling reaction, such as a Suzuki or Heck coupling, to attach the pyridine moiety to the oxolane ring.
Formation of the oxazole ring: This can be accomplished through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-3-methyl-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with fewer oxygen functionalities.
Substitution: Substituted derivatives with new functional groups attached to the pyridine ring.
Scientific Research Applications
N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-3-methyl-1,2-oxazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress or inflammation.
Mechanism of Action
The mechanism of action of N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-3-methyl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-3-methyl-1,2-oxazole-5-carboxamide: shares structural similarities with other compounds that contain pyridine, oxolane, and oxazole rings.
Similar compounds: Pyridine derivatives, oxolane derivatives, and oxazole derivatives.
Uniqueness
- The unique combination of the pyridine, oxolane, and oxazole rings in a single molecule gives this compound distinct chemical and biological properties.
- Its specific stereochemistry (2R,3S) further contributes to its uniqueness, potentially affecting its interactions with biological targets and its overall activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
